8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
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Description
“8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
Metal Ion Extraction
Quinoline-2-carboxylic acids, including derivatives with substituents similar to 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been utilized in the field of material science. Specifically, these compounds, when grafted onto styrene-divinylbenzene polymers, demonstrate a remarkable ability to extract metal ions from aqueous solutions, particularly at low pH values. The structure, particularly the substituents on the quinoline ring, plays a crucial role in determining the selectivity for specific metal ions. For instance, derivatives with a phenacyloxy group in the 8-position of the quinoline ring show a high preference for cadmium ions, proving useful in removing cadmium from phosphoric acid solutions (Moberg et al., 1990).
Analytical Chemistry
In analytical chemistry, derivatives of 8-quinolinol, including those with methyl groups at the 2-position, have been studied for their oxidation behavior with vanadium(V) in sulfuric acid. This study underscores the importance of substitutions at the 8-position of the quinoline molecule, offering insights into analytical applications and the behavior of these compounds in various chemical reactions (Assamoi et al., 1988).
Synthesis of Quinoline Derivatives
In the realm of organic synthesis, the creation of various quinoline derivatives, including 2-alkyl-8-quinoline carboxylic acids, has been explored. These studies provide methodologies for synthesizing these compounds efficiently, which could be applicable for creating derivatives of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid for various applications (Li et al., 2002).
Oligoamide Foldamers
Quinoline-derived oligoamides have been designed and synthesized, demonstrating unique helical structures. These structures, characterized by X-ray diffraction and NMR, indicate the potential of such derivatives in creating structured, functional materials. The stability and specific conformations of these oligoamides make them interesting for further studies and applications (Jiang et al., 2003).
Antimicrobial Activity
Some quinoline derivatives have shown promise in antimicrobial applications. For instance, certain synthesized quinoline derivatives have been evaluated for their antimicrobial activity against different microbial strains, demonstrating potential for use in medical or biological applications (Kumar & Kumar, 2021).
properties
IUPAC Name |
8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(22)23)16-7-4-6-13(2)19(16)21-18/h4,6-12H,3,5H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSLXJJOHREEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |
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